molecular formula C24H23ClN2O4S B14222910 N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide CAS No. 827576-86-3

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide

Cat. No.: B14222910
CAS No.: 827576-86-3
M. Wt: 471.0 g/mol
InChI Key: XMPUIDRJVYNYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzoyl group, a sulfamoyl group, and a chloropentanamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 2-Benzoylbenzenesulfonamide: This intermediate is prepared by reacting 2-benzoylbenzenesulfonyl chloride with an appropriate amine under controlled conditions.

    Coupling Reaction: The intermediate is then coupled with 4-aminophenyl-5-chloropentanamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Chemical Reactions Analysis

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Scientific Research Applications

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide can be compared with other similar compounds, such as:

    N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-bromopentanamide: This compound has a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

    N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-fluoropentanamide: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.

    N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-iodopentanamide:

Properties

CAS No.

827576-86-3

Molecular Formula

C24H23ClN2O4S

Molecular Weight

471.0 g/mol

IUPAC Name

N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]-5-chloropentanamide

InChI

InChI=1S/C24H23ClN2O4S/c25-17-7-6-12-23(28)26-19-13-15-20(16-14-19)32(30,31)27-22-11-5-4-10-21(22)24(29)18-8-2-1-3-9-18/h1-5,8-11,13-16,27H,6-7,12,17H2,(H,26,28)

InChI Key

XMPUIDRJVYNYTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CCCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.